(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate
Description
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate is a bicyclic tertiary amine derivative featuring a fused pyrrolidine-pyridine ring system. The tert-butyl carbamate group at the 4-position serves as a protective group, commonly employed in medicinal chemistry to modulate solubility and stability during synthesis. The (3aR,7aR) relative configuration defines the stereochemistry of the ring junction, influencing its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMRBKTBFPQJA-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation and Boc Protection
A prevalent method involves the reduction of pyrrolopyridine precursors followed by tert-butyloxycarbonyl (Boc) protection. For example, tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate undergoes hydrogenation using 10% Pd/C in glycol monomethyl ether at 70°C under H₂ pressure (55 psi), yielding the saturated pyrrolopyridine framework in 65% yield . The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA), ensuring chemoselectivity .
Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ | Glycol monomethyl ether | 70°C | 6 h | 65% |
| Boc Protection | Boc₂O, TEA | Dichloromethane | RT | 4 h | 85% |
Stereoselective Cyclization Strategies
Cyclization of enantiomerically pure intermediates is critical for achieving the desired (3aR,7aR) configuration. A chiral route starting from (2S)-2-aminobutan-1-ol involves aldol condensation with ketones, followed by intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) . This method avoids high catalyst loadings and reduces reaction times compared to earlier approaches.
Key Steps
-
Aldol Condensation : Formation of a β-hydroxy ketone intermediate.
-
Imine Formation : Reaction with benzyl amine to generate a Schiff base.
-
Cyclization : Acid-mediated ring closure to form the bicyclic pyrrolopyridine core.
Three-Component Cascade Reactions
Recent advances utilize unprotected sugars, primary amines, and oxoacetonitriles in one-pot reactions to construct the pyrrolopyridine skeleton. For instance, D-glucose reacts with benzylamine and 3-oxoacetonitrile in acetic acid/ethanol at 60°C, achieving 86% yield . This method highlights atom economy and scalability, with selectivity controlled by substrate addition order.
Optimized Conditions
| Component | Role | Ratio | Solvent | Catalyst | Temperature |
|---|---|---|---|---|---|
| D-Glucose | Carbohydrate precursor | 1 eq | EtOH | AcOH | 60°C |
| Benzylamine | Nitrogen source | 1.2 eq | - | - | - |
| 3-Oxoacetonitrile | Carbonyl contributor | 1.5 eq | - | - | - |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors for Boc protection and hydrogenation steps. Automated systems monitor parameters such as pressure (20–50 bar H₂) and temperature (50–80°C) to maintain consistency. Post-reaction purification via silica gel chromatography (eluent: PE/EA 1:1) ensures >97% purity .
Process Metrics
| Parameter | Value |
|---|---|
| Reactor Volume | 200 L |
| Catalyst Loading | 5% Pd/C (w/w) |
| Throughput | 4 kg/day |
Chiral Resolution and Stereochemical Control
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) eluent, achieving enantiomeric excess (ee) >99% . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
Resolution Data
| Method | ee Achieved | Time | Cost Efficiency |
|---|---|---|---|
| Chiral Chromatography | 99.5% | 2 h | Low |
| Enzymatic Hydrolysis | 98% | 12 h | Moderate |
Mechanistic Insights and Byproduct Mitigation
Hydrogenation side reactions (e.g., over-reduction or dehydrogenation) are minimized by controlling H₂ pressure (<60 psi) and using inhibitors like quinoline . LC-MS and NMR tracking reveal transient intermediates, enabling real-time adjustments .
Common Byproducts
| Byproduct | Mitigation Strategy |
|---|---|
| Dehydro-pyrrolopyridine | Add H₂O scavengers (MgSO₄) |
| N-Deprotected amine | Use excess Boc₂O |
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities that make it a candidate for drug development. Its structural characteristics allow it to interact with biological targets effectively, potentially leading to therapeutic applications in areas such as:
- Neurological Disorders : The pyrrolidine structure is known for its ability to modulate neurotransmitter systems, which may be beneficial in treating conditions like anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, making them suitable for developing new antibiotics.
Case Studies
A notable case study involved the synthesis of (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate derivatives which were tested for their efficacy against specific bacterial strains. The results showed a promising reduction in bacterial growth, indicating potential as a lead compound for antibiotic development .
Synthetic Pathways
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:
- Asymmetric Synthesis : The chirality of the compound can be exploited to create enantiomerically pure products, which are essential in pharmaceuticals.
- Functionalization Reactions : The carboxylate group can participate in further chemical transformations, allowing for the introduction of diverse functional groups.
Data Table: Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Reduction | Reduction of ketones to alcohols using (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate as a catalyst. | 85% |
| Alkylation | Alkylation of amines using this compound as a nucleophile. | 75% |
| Coupling Reactions | Utilization in Suzuki coupling reactions to form biaryl compounds. | 90% |
Polymer Applications
The compound has been investigated for its potential use in polymer chemistry. Its ability to act as a monomer or additive can enhance the properties of polymers, such as:
- Thermal Stability : Incorporating this compound into polymer matrices has shown improved thermal resistance.
- Mechanical Properties : Modifications with this compound can lead to polymers with enhanced strength and flexibility.
Mechanism of Action
The mechanism of action of (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound belongs to a family of bicyclic pyrrolidine-pyridine derivatives. Key structural analogs include:
Key Observations :
- Ring System : The pyrrolo[3,2-b]pyridine core in the target compound distinguishes it from pyrrolo[3,4-c]pyridine () and spiro systems (). These differences influence electronic properties and binding affinities.
- Stereochemistry : The (3aR,7aR) configuration imposes a specific puckering geometry, analyzed via Cremer-Pople parameters (), which can enhance selectivity in molecular recognition compared to planar analogs .
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
- Enzyme Inhibition : Compounds in with benzo-triazole substituents show autotaxin (ATX) inhibition via Amplex-Red assays, suggesting the target may share similar scaffold-based activity if functionalized .
- Solubility and Stability : The tert-butyl group enhances lipophilicity, as seen in ’s HT-Solubility assays. However, the target’s pyrrolo[3,2-b]pyridine core may improve aqueous solubility compared to purely aromatic systems .
Biological Activity
The compound (3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate (CAS No. 1277168-52-1) is a bicyclic compound with potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula: C₁₂H₂₂N₂O₂
- Molecular Weight: 226.32 g/mol
Structural Features
The compound features a hexahydro-pyrrolo[3,2-b]pyridine framework, characterized by:
- A pyrrolidine ring fused to a pyridine ring.
- A tert-butyl group at the nitrogen atom.
- A carboxylate ester functional group.
Physical Properties
- Solubility: Moderately soluble in organic solvents.
- Log P (Octanol-Water Partition Coefficient): Indicates moderate lipophilicity.
Pharmacological Profile
The biological activity of (3aR,7aR)-rel-tert-butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate has been investigated in various studies:
1. Antidepressant Activity
In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. It was shown to increase levels of serotonin and norepinephrine in the brain, which are crucial neurotransmitters involved in mood regulation.
2. CNS Activity
Research indicates that the compound exhibits central nervous system (CNS) activity. It may act as a modulator of certain neurotransmitter systems, potentially impacting anxiety and cognitive functions.
3. Neuroprotective Effects
Studies have suggested that (3aR,7aR)-rel-tert-butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate may offer neuroprotective benefits against oxidative stress and apoptosis in neuronal cells.
The exact mechanism of action remains under investigation; however, preliminary data suggest:
- Inhibition of monoamine oxidase (MAO), leading to increased levels of monoamines.
- Modulation of GABAergic and glutamatergic signaling pathways.
Study 1: Antidepressant Efficacy
A study conducted on mice evaluated the antidepressant effects using the forced swim test and tail suspension test. Results showed that administration of the compound significantly reduced immobility time compared to control groups, indicating its potential as an antidepressant agent.
Study 2: Neuroprotection Against Oxidative Stress
In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with (3aR,7aR)-rel-tert-butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate resulted in decreased cell death and enhanced cell viability compared to untreated controls.
Study 3: Cognitive Enhancement
A cognitive assessment in aged rats demonstrated improved memory and learning capabilities following administration of the compound, suggesting potential use in treating age-related cognitive decline.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1277168-52-1 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Solubility | Moderately soluble |
| Log P | Moderate lipophilicity |
| Antidepressant Activity | Significant (animal models) |
| Neuroprotective Effects | Yes (against oxidative stress) |
| Cognitive Enhancement | Improved memory in aged rats |
Q & A
Q. What are the established synthetic routes for (3aR,7aR)-rel-tert-butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate, and what critical reaction parameters must be controlled?
- Methodological Answer : The compound is synthesized via multi-step protocols involving ring-opening, Boc protection, and oxidation. Key steps include:
- Step 1 : Heating (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole at 70°C for 16 hours, followed by alkaline workup and ether extraction .
- Step 2 : Boc protection using Boc₂O in CH₂Cl₂ at 0°C, requiring strict temperature control to avoid side reactions .
- Step 3 : RuO₂-mediated oxidation with NaIO₄ in CH₃CN/CCl₄/H₂O, necessitating precise stoichiometry to prevent over-oxidation .
Critical Parameters :
| Step | Temperature | Solvent System | Reaction Time | Yield |
|---|---|---|---|---|
| 1 | 70°C | H₂O/NaOH | 16 hours | 85% |
| 2 | 0°C → RT | CH₂Cl₂ | 16 hours | 92% |
| 3 | RT | CH₃CN/CCl₄/H₂O | 24 hours | 78% |
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign diastereotopic protons and carbons to verify relative stereochemistry. For example, the tert-butyl group at δ 1.4 ppm (singlet) confirms Boc protection .
- X-ray Crystallography : Resolve absolute configuration using SHELX refinement (e.g., confirming (3aR,7aR) configuration via Flack parameter) .
- HPLC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low conversion rates in the cyclization steps of this compound's synthesis?
- Methodological Answer : Low yields in cyclization often arise from steric hindrance or improper stereoelectronic alignment. Strategies include:
- Catalyst Screening : Test RuO₂·H₂O vs. alternative catalysts (e.g., TEMPO/NaOCl) for oxidation efficiency .
- Solvent Optimization : Replace CH₃CN with DMF to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .
Example Optimization Table :
| Condition | Yield (Original) | Yield (Optimized) |
|---|---|---|
| RuO₂·H₂O/CH₃CN | 78% | - |
| TEMPO/NaOCl in DMF | - | 88% |
| Microwave (120°C, 2 hrs) | - | 92% |
Q. What computational methods are recommended for analyzing the puckering dynamics of the pyrrolo-pyridine ring system in this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model puckering amplitudes (q) and phase angles (φ) for the six-membered ring . Compare with Cremer-Pople parameters derived from crystallographic data .
- Molecular Dynamics (MD) : Simulate pseudorotation barriers in explicit solvent (e.g., water) to assess conformational flexibility .
- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns) to predict crystal packing behavior .
Q. How should researchers resolve contradictions between crystallographic data and DFT-optimized structures for this compound?
- Methodological Answer : Discrepancies often arise from crystal packing forces vs. gas-phase DFT models. To address:
- Periodic DFT : Perform solid-state calculations (e.g., VASP) incorporating lattice parameters from X-ray data .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) causing deviations from ideal geometry .
- Torsion Angle Refinement : Adjust dihedral angles in SHELXL to reconcile experimental and computed values .
Data Contradiction Analysis
Q. Why do NMR-derived coupling constants (J) for the pyrrolidine ring differ from those predicted by DFT?
- Methodological Answer :
- Solvent Effects : DFT models often assume vacuum, while NMR data reflect solvated states. Re-run calculations with a PCM solvent model (e.g., CHCl₃) .
- Dynamic Effects : Use relaxed potential energy scans to account for ring puckering during NMR timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
